4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione
Overview
Description
4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione is a complex organic compound that features an indole moiety and a thiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of tryptamine with a suitable thiazinane precursor under specific conditions. One common method involves the use of N,N’-dicyclohexylcarbodiimide as a dehydrating agent to facilitate the formation of the desired compound . The reaction conditions often include controlled temperatures and the use of solvents such as methanol or dichloromethane to optimize yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The indole moiety allows for electrophilic substitution reactions, particularly at the 3-position of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The thiazinane ring may also contribute to the compound’s overall biological effects by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Shares the indole moiety and has similar biological activities.
Indole-3-carbaldehyde derivatives: Known for their diverse biological activities and structural similarities.
Uniqueness
4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione is unique due to the presence of both the indole and thiazinane rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions and applications compared to compounds with only one of these moieties.
Properties
IUPAC Name |
4-[2-(1H-indol-3-yl)ethyl]-1,4-thiazinane 1,1-dioxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c17-19(18)9-7-16(8-10-19)6-5-12-11-15-14-4-2-1-3-13(12)14/h1-4,11,15H,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGCJTQZZJHDLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCC2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333143 | |
Record name | 4-[2-(1H-indol-3-yl)ethyl]-1,4-thiazinane 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820090 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
59801-58-0 | |
Record name | 4-[2-(1H-indol-3-yl)ethyl]-1,4-thiazinane 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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